molecular formula C19H18N2O4 B393296 8-ISOPROPYLIDENE-2-(2-METHYL-5-NITROPHENYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE

8-ISOPROPYLIDENE-2-(2-METHYL-5-NITROPHENYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE

Cat. No.: B393296
M. Wt: 338.4g/mol
InChI Key: FZJARSVLZHXIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of aromatic and aliphatic components, making it a versatile molecule for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a nitro-substituted aromatic compound, followed by a series of cyclization and functional group transformations to achieve the desired tricyclic structure. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic structures with nitro and isopropylidene groups, such as:

  • 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-7-
  • 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-9-

Uniqueness

What sets 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8- apart is its specific arrangement of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4g/mol

IUPAC Name

4-(2-methyl-5-nitrophenyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C19H18N2O4/c1-9(2)15-12-6-7-13(15)17-16(12)18(22)20(19(17)23)14-8-11(21(24)25)5-4-10(14)3/h4-8,12-13,16-17H,1-3H3

InChI Key

FZJARSVLZHXIAQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C

Origin of Product

United States

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